tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate
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Overview
Description
tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is often used in research and development due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate typically involves the reaction of 2,3,4,5-tetrahydro-1H-benzo[b]azepine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms, receptor binding, and other biochemical processes .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and other products. Its versatility and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects at the cellular and molecular levels .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-yl)carbamate include:
- tert-Butyl (S)-2-(3-amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetate
- tert-Butyl (S)- (8-bromo-1,5-dimethyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific structure and reactivity.
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl N-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)carbamate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-12-8-7-11-6-4-5-9-16-13(11)10-12/h7-8,10,16H,4-6,9H2,1-3H3,(H,17,18) |
InChI Key |
XFSZIMIYGLFYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCCCN2)C=C1 |
Origin of Product |
United States |
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